

Spectroscopic data for isopropyl propionate (NMR, IR, Mass Spec)

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Spectroscopic Data for Isopropyl Propionate: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for **isopropyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **isopropyl propionate**.

Table 1: ¹H NMR Spectroscopic Data for **Isopropyl Propionate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.98	Septet	1H	-OCH(CH₃)₂
~2.27	Quartet	2H	-CH ₂ CH ₃
~1.22	Doublet	6Н	-OCH(CH ₃) ₂
~1.13	Triplet	3H	-CH ₂ CH ₃



Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for **Isopropyl Propionate**[1][2]

Chemical Shift (δ) ppm	Assignment
~174.4	C=O
~67.5	-OCH(CH ₃) ₂
~27.7	-CH ₂ CH ₃
~21.8	-OCH(CH ₃) ₂
~9.1	-CH ₂ CH ₃

Solvent: CDCl₃. In the ¹³C NMR spectrum of **isopropyl propionate**, five distinct signals are observed, even though the molecule contains six carbon atoms. This is because the two methyl carbons of the isopropyl group are chemically equivalent and therefore resonate at the same frequency.[2]

Table 3: Infrared (IR) Spectroscopy Data for Isopropyl Propionate[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Sample preparation: Thin film between NaCl plates.

Table 4: Mass Spectrometry (MS) Data for **Isopropyl Propionate**[4][5]

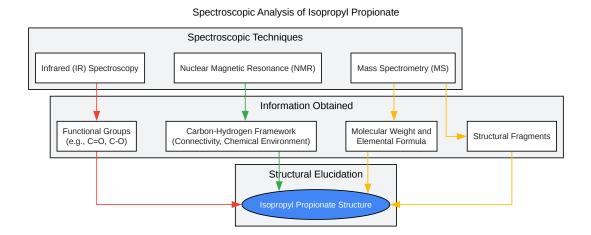


m/z	Relative Intensity	Assignment
116	Moderate	[M] ⁺ (Molecular ion)
101	Low	[M - CH₃] ⁺
75	High	[M - C ₃ H ₅] ⁺
57	Very High	[CH₃CH₂CO]+ (Propionyl cation)
43	High	[CH(CH ₃) ₂] ⁺ (Isopropyl cation)

Ionization method: Electron Ionization (EI).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **isopropyl propionate**.





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Caption: Workflow of Spectroscopic Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of **isopropyl propionate**.

Materials:

- Isopropyl propionate sample
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm)
- · Pipette and bulb
- Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for calibration)

Protocol:

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of isopropyl propionate in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6][7]
 - For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[6]
 - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]



- Transfer the solution to a 5 mm NMR tube. The height of the liquid in the tube should be approximately 4-5 cm.[6]
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
 - For ¹H NMR:
 - Acquire the spectrum using standard parameters. A typical acquisition may involve a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6] A relaxation delay may be added to ensure quantitative integration if necessary.
 - For ¹³C NMR:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence. This
 removes the splitting of carbon signals by attached protons, simplifying the spectrum.[8]
 - A relaxation delay of 2 seconds is a common starting point.[6] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to
 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[6]



• Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **isopropyl propionate**.

Materials:

- Isopropyl propionate sample
- FTIR spectrometer
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
- Pasteur pipette
- · Acetone for cleaning

Protocol:

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.
 - Place one to two drops of the liquid isopropyl propionate sample onto the center of one salt plate using a Pasteur pipette.[10]
 - Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[9][10]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[10]
 [11]



- Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Acquire the IR spectrum of the isopropyl propionate sample. Typically, multiple scans
 (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is typically
 recorded over the range of 4000 to 400 cm⁻¹.
- Data Analysis:
 - Identify and label the major absorption peaks in the spectrum.
 - Correlate the peak positions (in cm⁻¹) to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C-O stretch).
- 3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **isopropyl propionate**.

Materials:

- Isopropyl propionate sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Volatile solvent (e.g., methanol or dichloromethane) for dilution
- · Microsyringe for injection

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of isopropyl propionate in a volatile organic solvent like methanol or dichloromethane. The concentration should be low to avoid overloading the GC column and detector.



- Instrument Setup and Data Acquisition (GC-MS):
 - The volatile sample is introduced into the gas chromatograph, often via direct injection or a purge-and-trap method.[12]
 - The GC is equipped with a capillary column and is temperature-programmed to separate
 the components of the sample. For a pure sample of isopropyl propionate, this step
 ensures it is introduced into the mass spectrometer without impurities.
 - The separated analyte elutes from the GC column and enters the mass spectrometer's ion source.[12]
 - Ionization: In the ion source, the isopropyl propionate molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize and fragment.
 - Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- Data Analysis:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of isopropyl propionate (116 g/mol).
 - Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable carbocations formed by the fragmentation of the molecular ion. This pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure.[12]

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